Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[2.2.2]octane framework, which is a common motif in many natural products and synthetic compounds. The presence of an amino group and a carboxylate ester group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Amidation: The carboxylic acid is first converted to its corresponding amide using reagents like ethylamine under mild conditions.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivative of the compound.
Reduction: Alcohol derivative of the compound.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with similar compounds such as:
Ethyl (1S,2S,3S,4R)-3-Hydroxybicyclo[2.2.2]oct-5-ene-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
Ethyl (1S,2S,3S,4R)-3-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylate:
The unique combination of an amino group and a carboxylate ester group in this compound makes it distinct from these similar compounds, providing it with unique reactivity and applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3 |
InChI Key |
VMXYNAWGYXCEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.